N-(4-fluorobenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-oxo-N-(oxolan-2-ylmethyl)-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3S/c24-18-9-4-10-19-21(18)25-23(31-19)27(14-17-8-5-11-30-17)22(29)15-12-20(28)26(13-15)16-6-2-1-3-7-16/h1-4,6-7,9-10,15,17H,5,8,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGZJKCJTNZTKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4CC(=O)N(C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as N-(4-fluoro-1,3-benzothiazol-2-yl)-5-oxo-N-(oxolan-2-ylmethyl)-1-phenylpyrrolidine-3-carboxamide, is a thiazole derivative. Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds. .
Mode of Action
The mode of action of thiazole derivatives can vary depending on their structure and the functional groups they carry. Some thiazole derivatives have been found to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids. .
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways. For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid. This inhibition can lead to anti-inflammatory effects. .
Result of Action
The result of the compound’s action can vary depending on its mode of action and the biochemical pathways it affects. Some thiazole derivatives have been found to exhibit antimicrobial, anti-inflammatory, and antitumor activities. .
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide, with CAS number 1170487-98-5, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, antitumor, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 439.5 g/mol. Its structure includes a benzothiazole moiety, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H22FN3O3S |
| Molecular Weight | 439.5 g/mol |
| CAS Number | 1170487-98-5 |
Antimicrobial Activity
Recent studies have demonstrated that compounds containing benzothiazole derivatives exhibit significant antimicrobial properties. For instance, benzothiazole-based compounds have shown activity against various pathogens, including Staphylococcus aureus and Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Case Study: Antimicrobial Testing
In a comparative study, several benzothiazole derivatives were synthesized and tested for their antimicrobial efficacy using the disk diffusion method. The results indicated that the derivatives exhibited varying degrees of activity against the tested microorganisms, suggesting that modifications in the chemical structure can enhance antimicrobial potency .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. Research indicates that benzothiazole derivatives can inhibit the proliferation of various cancer cell lines. For example, studies have reported that specific analogs show potent cytotoxic effects against human tumor cells .
Case Study: Antitumor Evaluation
A series of benzothiazole compounds were synthesized and tested against several human cancer cell lines, including KB and HepG2/A2. The results showed that certain compounds exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating strong antitumor activity .
Anti-inflammatory Activity
Benzothiazole derivatives are also noted for their anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response.
The anti-inflammatory effects are attributed to the inhibition of pathways such as NF-kB signaling and the modulation of cytokine production . This makes them potential candidates for treating inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Modifications on the benzothiazole ring and side chains can significantly influence their efficacy against specific biological targets.
| Modification | Effect on Activity |
|---|---|
| Fluorine substitution | Enhanced antimicrobial activity |
| Tetrahydrofuran moiety | Improved solubility and bioavailability |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to N-(4-fluorobenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide may act as inhibitors of Kinesin Spindle Protein (KSP). KSP is crucial for mitosis, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This mechanism is significant for developing novel anticancer therapies.
Antibacterial Properties
Compounds derived from benzo[d]thiazole structures have shown promise as quorum sensing inhibitors, particularly against Gram-negative bacteria like Pseudomonas aeruginosa. Quorum sensing is a bacterial communication process that regulates virulence and biofilm formation. Inhibiting this pathway can reduce pathogenicity without directly killing the bacteria, which is advantageous in combating antibiotic resistance .
Enzyme Inhibition
The compound's structural features suggest potential interactions with various enzymes involved in disease processes. For instance, derivatives of benzothiazole have been identified as inhibitors of DNA topoisomerases and HIV reverse transcriptase, indicating a broad spectrum of possible applications in antiviral and anticancer drug development .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the pyrrolidine ring .
- Introduction of the fluorobenzo[d]thiazole moiety .
- Functionalization with tetrahydrofuran .
Each synthetic step requires optimization for yield and purity, often employing techniques like chromatography for purification.
Case Study 1: KSP Inhibition
A study demonstrated that similar compounds effectively inhibited KSP, leading to reduced proliferation in cancer cell lines. The mechanism involved binding to the active site of KSP, disrupting microtubule dynamics essential for mitosis.
Case Study 2: Quorum Sensing Inhibition
In another investigation, a library of benzo[d]thiazole derivatives was screened for quorum sensing inhibition. Compounds showed varying degrees of activity against the LasB system, with some demonstrating significant inhibition without affecting bacterial growth . This highlights the potential for developing non-antibiotic therapies targeting bacterial communication.
Comparison with Similar Compounds
Research Implications and Gaps
- Kinase Inhibition Potential: Compounds with pyrrolidine carboxamide cores (e.g., ’s Rho kinase inhibitors) suggest the target may share similar binding modes, though further assays are needed .
- Photophysical Applications : The benzothiazole group’s role in TICT states () implies the target compound could be explored for optoelectronic or sensing applications .
- Synthetic Challenges : The tetrahydrofuran-methyl substituent may complicate synthesis compared to simpler N-alkyl groups, requiring optimized coupling strategies .
Q & A
Q. What are the established synthetic routes for N-(4-fluorobenzo[d]thiazol-2-yl)-5-oxo-1-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrrolidine-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, analogous compounds (e.g., thiadiazole derivatives) are synthesized via refluxing in acetonitrile or DMF with iodine and triethylamine to promote cyclization . Key variables include solvent polarity (e.g., acetonitrile vs. DMF), reaction time (1–3 minutes for rapid cyclization), and temperature (reflux conditions). Yields can vary from 37% to 93% depending on substituent reactivity and purification methods (e.g., flash chromatography or recrystallization) .
Example Table : Comparison of Reaction Conditions for Analogous Compounds
| Compound Class | Solvent | Catalyst | Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiadiazole Derivatives | Acetonitrile | I₂, Et₃N | 1–3 min | 60–93 | |
| Benzothiazole Carboxamides | Ethanol | None | 2–20 hr | 45–73 |
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodological Answer : Characterization relies on ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, in benzothiazole carboxamides, NMR signals for aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (δ 165–175 ppm) are critical . IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹). Mass spectrometry (e.g., ESI-MS) confirms molecular ion peaks and fragmentation patterns .
Q. What preliminary pharmacological assays are recommended for evaluating bioactivity?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease targets) using recombinant proteins .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in N-alkylation or cyclization steps?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance N-alkylation efficiency .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity .
- Solvent Optimization : Switch to polar aprotic solvents (e.g., DMF) for better solubility of intermediates .
Q. How should researchers resolve contradictions in SAR data for fluorinated benzothiazole derivatives?
- Methodological Answer :
- Computational Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding interactions with target proteins. For example, fluorination at the 4-position may enhance hydrophobic interactions in enzyme active sites .
- Free-Wilson Analysis : Quantify substituent contributions to bioactivity using regression models .
- Crystallography : Resolve X-ray structures of ligand-target complexes to validate hypothesized binding modes .
Q. What strategies mitigate metabolic instability in pyrrolidine-3-carboxamide derivatives?
- Methodological Answer :
- Prodrug Design : Introduce ester or amide prodrug moieties to enhance plasma stability .
- Isotere Replacement : Replace the tetrahydrofuran group with morpholine or piperidine to reduce oxidative metabolism .
- In Vitro Microsomal Assays : Use liver microsomes (human/rat) with LC-MS to identify metabolic hotspots .
Q. How can researchers validate off-target effects in kinase inhibition studies?
- Methodological Answer :
- Kinome-Wide Profiling : Use panels like Eurofins KinaseProfiler® to assess selectivity across 400+ kinases .
- Cryo-EM/SPR : Validate binding kinetics (Kd, Kon/Koff) for primary vs. off-target kinases .
Data Analysis and Contradiction Management
Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to confirm bioavailability .
- Tumor Microenvironment Models : Use 3D spheroids or patient-derived xenografts (PDX) to better replicate in vivo conditions .
Q. What statistical approaches are robust for analyzing dose-response curves with high variability?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or Log-logistic models using tools like GraphPad Prism .
- Bootstrap Analysis : Resample data to estimate confidence intervals for EC50/IC50 values .
Tables for Key Data
Table 1 : Representative Yields and Conditions for Analogous Heterocyclic Syntheses
| Compound | Key Step | Yield (%) | Purity Method | Reference |
|---|---|---|---|---|
| Benzothiazole-3-carboxamide (4d) | Ethanol reflux, 208°C | 62 | HPLC (>98%) | |
| Thiadiazole Derivative | DMF cyclization, I₂/Et₃N | 93 | Recrystallization |
Table 2 : Common Spectral Signatures for Structural Validation
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) | MS Fragment (m/z) |
|---|---|---|---|
| Pyrrolidine-5-one | 2.5–3.5 (m, CH₂) | 1680–1700 (C=O) | [M+H]⁺ = 452.1 |
| 4-Fluorobenzo[d]thiazole | 7.8–8.1 (d, Ar-H) | 1500–1550 (C-F) | 123.0 (C6H4F) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
